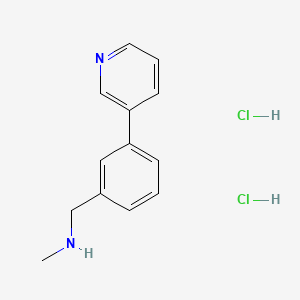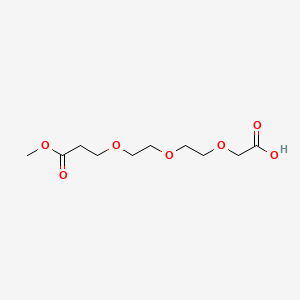amine trihydrochloride](/img/structure/B8233555.png)
[2-(4-Benzylpiperazin-1-yl)ethyl](methyl)amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride is a chemical compound with the molecular formula C14H23N3·3HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)ethylamine typically involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield 2-(4-Benzylpiperazin-1-yl)ethylamine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反応の分析
Types of Reactions
2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, thereby affecting their activity. Additionally, it can interact with receptors on cell membranes, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-Benzylpiperazine: A precursor in the synthesis of 2-(4-Benzylpiperazin-1-yl)ethylamine.
2-(4-Phenylpiperazin-1-yl)ethylamine: Similar structure but with a phenyl group instead of a benzyl group.
N-Methylpiperazine: Lacks the benzyl group but shares the piperazine core.
Uniqueness
2-(4-Benzylpiperazin-1-yl)ethylamine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-methylethanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.3ClH/c1-15-7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14;;;/h2-6,15H,7-13H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWVDDZORDMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)CC2=CC=CC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233472.png)

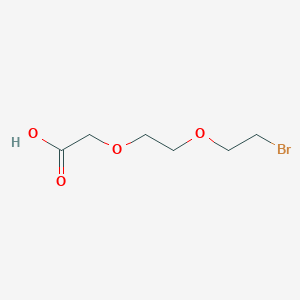

![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid](/img/structure/B8233508.png)
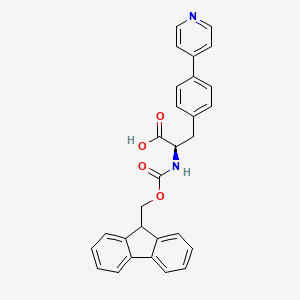
![(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid](/img/structure/B8233516.png)
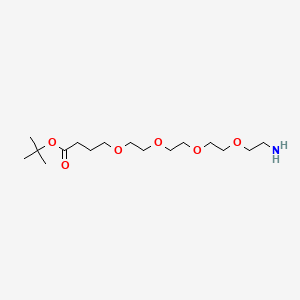
![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)


![(2S)-4-(2,6-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233573.png)
